3-Chloro-7-methoxy-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
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Overview
Description
3-Chloro-7-methoxy-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of this compound, featuring a chloro, methoxy, and methyl group attached to the benzothiadiazine ring, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-methoxy-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamides with carboxylic acids, their halides, or anhydrides . Another method involves the reaction of 2-aminosulfonamides with aldehydes . These reactions are usually carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization and functional group modifications. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-7-methoxy-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted benzothiadiazine derivatives, which may exhibit different pharmacological activities depending on the nature of the substituents .
Scientific Research Applications
3-Chloro-7-methoxy-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its antihypertensive, antidiabetic, and anticancer activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-7-methoxy-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Chloro-7-methoxy-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide include other benzothiadiazine derivatives such as:
- Chlorothiazide
- Hydrochlorothiazide
- Benzothiadiazine-1,1-dioxide derivatives
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro, methoxy, and methyl groups can influence its reactivity, pharmacokinetics, and pharmacodynamics, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C9H9ClN2O3S |
---|---|
Molecular Weight |
260.70 g/mol |
IUPAC Name |
3-chloro-7-methoxy-5-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C9H9ClN2O3S/c1-5-3-6(15-2)4-7-8(5)11-9(10)12-16(7,13)14/h3-4H,1-2H3,(H,11,12) |
InChI Key |
XMWPEPWMHPCNMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=NS2(=O)=O)Cl)OC |
Origin of Product |
United States |
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